molecular formula C18H14FN5O B1674514 N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide CAS No. 925676-48-8

N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide

Cat. No.: B1674514
CAS No.: 925676-48-8
M. Wt: 335.3 g/mol
InChI Key: XUYURJQIMYCWBB-UHFFFAOYSA-N
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Description

LAS101057 is a potent, selective, and orally efficacious antagonist of the A2B adenosine receptor. This compound has been identified as a clinical development candidate due to its ability to inhibit agonist-induced interleukin-6 production in human fibroblasts and its activity in an ovalbumin-sensitized mouse model. LAS101057 reduces airway hyperresponsiveness to methacholine, Th2 cytokine production, and ovalbumin-specific immunoglobulin E levels .

Scientific Research Applications

LAS101057 has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LAS101057 involves a series of pyrazine-based reactions. One common method includes the Suzuki coupling reaction. In this method, 6-chloropyrazin-2-amine is reacted with an aromatic boronic acid in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like dioxane .

Industrial Production Methods

Industrial production of LAS101057 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically synthesized in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

LAS101057 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield derivatives with modified functional groups, while oxidation and reduction reactions result in changes to the oxidation state of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LAS101057 stands out due to its high potency, selectivity, and oral efficacy. Its ability to inhibit interleukin-6 production and reduce airway hyperresponsiveness makes it a promising candidate for therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

N-[5-(3-fluoropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O/c19-14-9-21-7-5-13(14)17-16(12-2-1-6-20-8-12)23-15(10-22-17)24-18(25)11-3-4-11/h1-2,5-11H,3-4H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYURJQIMYCWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CN=C(C(=N2)C3=CN=CC=C3)C4=C(C=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925676-48-8
Record name LAS-101057
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925676488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAS-101057
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EBU6WKP85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide

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